Trigonelloside C

Description

Classification and Chemical Context within Steroid Saponins (B1172615)

Trigonelloside C is classified as a steroid saponin (B1150181) ontosight.ailookchem.comnih.govebi.ac.ukresearchgate.net. Saponins, in general, are a diverse group of glycosides characterized by a lipophilic aglycone (a non-sugar component) linked to one or more hydrophilic sugar moieties nih.govnuph.edu.uamedcraveonline.com. This amphiphilic nature, possessing both water-soluble and fat-soluble parts, gives them surfactant-like properties, including the ability to produce foam when agitated in water nih.govnuph.edu.ua.

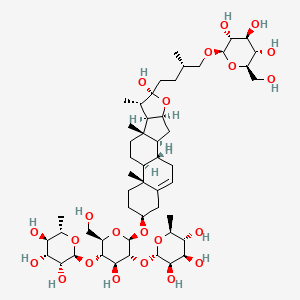

Steroid saponins, specifically, feature a steroid skeleton as their aglycone. This aglycone is typically a 27-carbon sterol structure, modified into frameworks like furostane or spirostane nih.govmedcraveonline.comwikipedia.orgiscientific.org. This compound's chemical structure consists of a triterpene or steroid backbone attached to one or more sugar units ontosight.ai. Its molecular formula is C51H84O22, with a molecular weight of approximately 1049.20 g/mol lookchem.comnih.govebi.ac.ukgenome.jp. It is also known by synonyms such as Asparasaponin I ontosight.ainih.govgenome.jp.

The presence of steroid saponins is significant as they are found in a wide array of plant species, contributing to the plant's defense mechanisms and often exhibiting various biological activities.

Historical Perspectives on Phytochemical Research of Trigonella Species

The genus Trigonella, particularly Trigonella foenum-graecum (fenugreek), has a long and rich history of use in traditional medicine and as a food source researchgate.netopenbiologyjournal.comglobalresearchonline.netmedwinpublishers.comnih.govagriculturejournal.orgijarse.comcaldic.com. Ancient civilizations, including those in Egypt and India, documented the medicinal properties of fenugreek as early as 1500 BC researchgate.netmedwinpublishers.com. Traditional systems like Ayurveda and Unani medicine have utilized fenugreek seeds and leaves for a wide range of ailments, including digestive disorders, diabetes, and inflammatory conditions openbiologyjournal.comglobalresearchonline.netmedwinpublishers.comnih.govijarse.comcaldic.com.

Early phytochemical investigations into Trigonella species aimed to identify the active constituents responsible for these traditional uses. These studies revealed a complex array of secondary metabolites, including alkaloids, flavonoids, vitamins, minerals, and notably, saponins openbiologyjournal.comglobalresearchonline.netmedwinpublishers.comnih.govcaldic.comresearchgate.netmdpi.com. The isolation and characterization of compounds like this compound are products of these ongoing phytochemical explorations, building upon centuries of ethnobotanical knowledge.

Significance of Natural Products in Chemical Biology and Drug Discovery Research

Natural products, derived from diverse biological sources like plants, fungi, and microorganisms, are foundational to chemical biology and drug discovery nih.govscirp.orgnih.govscielo.brnih.govlumblab.orgtiu.edu.iqresearchgate.netacs.org. They represent an evolutionary advantage for producing organisms, often interacting with biological macromolecules with high specificity and affinity nih.gov. This inherent biological activity makes them invaluable starting points for developing new therapeutic agents.

The unparalleled chemical diversity of natural products offers unique molecular scaffolds that are often absent in synthetic compound libraries, providing novel avenues for addressing complex biological targets and overcoming drug resistance scirp.orgscielo.brnih.govtiu.edu.iq. They serve multiple roles in drug discovery: as direct therapeutic agents, as templates for semi-synthetic modifications, and as chemical probes to elucidate biological pathways and identify new drug targets scirp.orgnih.govlumblab.orgtiu.edu.iq.

This compound, as a steroid saponin with reported biological activities such as anti-inflammatory and antioxidant effects ontosight.ailookchem.com, exemplifies the potential of natural products. Research into such compounds contributes to understanding fundamental biological processes and exploring new therapeutic strategies.

Data Tables

To illustrate the chemical characteristics of this compound and the phytochemical richness of fenugreek, the following tables provide key information.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | ontosight.ainih.govebi.ac.ukgenome.jp |

| Synonyms | Asparasaponin I | ontosight.ainih.govgenome.jp |

| CAS Number | 21494-98-4, 60478-69-5 | lookchem.comnih.govebi.ac.uk |

| Molecular Formula | C51H84O22 | nih.govebi.ac.ukgenome.jp |

| Molecular Weight | 1049.20 g/mol | lookchem.comnih.govebi.ac.ukgenome.jp |

| Chemical Class | Steroid Saponin / Steroidal Glycoside | ontosight.ailookchem.comnih.govebi.ac.ukresearchgate.netnih.govmedcraveonline.comwikipedia.orgiscientific.org |

| Occurrence | Trigonella foenum-graecum, Dioscorea collettii | lookchem.comnih.gov |

Properties

CAS No. |

60478-69-5 |

|---|---|

Molecular Formula |

C51H84O22 |

Molecular Weight |

1049.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21-,22-,23-,25-,26+,27-,28-,29-,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1 |

InChI Key |

LVTJOONKWUXEFR-YFQJTNJMSA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Ecological Distribution

Natural Sources and Botanical Distribution of Trigonelloside C

This compound is a naturally occurring compound identified in several plant species, indicating a role in the plant's biochemistry or defense mechanisms.

Identification in Specific Plant Species

This compound has been identified in the following plant species:

Trigonella foenum-graecum : Commonly known as fenugreek, this plant is a significant source of this compound, with the compound being identified in its seeds lookchem.comnih.govubbcluj.roresearchgate.netresearchgate.net. Fenugreek is cultivated globally for its culinary, medicinal, and nutritional properties ubbcluj.ro.

Dioscorea collettii : This plant species, also known as Chinese yam, has been reported to contain this compound nih.gov. Research on Dioscorea collettii rhizomes has identified various compounds, including steroidal saponins (B1172615) researchgate.netsemanticscholar.orgmdpi.com.

Balanites aegyptiaca : Referred to as the "desert date," this tree is utilized in traditional medicine across Africa and Asia nih.govresearchgate.netscispace.comresearchgate.net. This compound has been detected in the butanol and dichloromethane (B109758) fractions of its crude extracts nih.govresearchgate.net.

Influence of Environmental and Cultivation Conditions on Compound Expression

The biosynthesis and accumulation of secondary metabolites in plants, including steroidal saponins like this compound, are known to be influenced by a complex interplay of environmental and cultivation factors researchgate.net. These factors can include soil type, water availability, light intensity, temperature, and nutrient levels. While specific research detailing the precise impact of these variables on this compound expression is limited in the reviewed literature, it is a general principle in phytochemistry that optimizing cultivation conditions can significantly affect the yield and concentration of target compounds in medicinal plants researchgate.netresearchgate.net. For instance, studies on fenugreek have explored the effect of agricultural management practices on the content of various compounds, including trigonelline (B31793) and other secondary metabolites researchgate.net.

Methodologies for Isolation and Purification of this compound

The isolation and purification of this compound from plant biomass typically involve a series of extraction and separation techniques.

Extraction Techniques from Plant Biomass

Extraction is the initial step to solubilize and recover compounds of interest from the plant matrix. Both conventional and advanced methods are employed.

Conventional methods are characterized by their long-standing use and relative simplicity, often employing common organic solvents or water.

Maceration : This is a basic solid-liquid extraction technique where powdered plant material is steeped in a solvent (menstruum) in a closed container for an extended period, typically several days, at room temperature or with gentle heating ijbsac.orgnih.govmdpi.com. The process relies on molecular diffusion to extract soluble compounds. While simple and requiring less specialized equipment, maceration is often time-consuming, labor-intensive, and may require large volumes of solvent, potentially leading to lower extraction efficiency compared to other methods ijbsac.orgphytojournal.com.

Soxhlet Extraction : Named after Franz von Soxhlet, this method involves continuous extraction of a solid material by a hot solvent ijbsac.orgmdpi.comnih.gov. The apparatus consists of a boiling flask, an extraction chamber containing the plant material in a thimble, and a condenser. The solvent is boiled, vaporized, condensed, and cycled through the plant material, ensuring fresh solvent continuously contacts the sample. Soxhlet extraction offers higher extraction efficiency and requires less solvent than simple reflux extraction but the prolonged exposure to heat and solvent can potentially degrade thermolabile compounds mdpi.comnih.gov. It is widely used for extracting compounds like phenolic compounds and oils mdpi.com.

Advanced extraction technologies aim to improve efficiency, reduce extraction time, and minimize solvent usage, often employing physical principles like sonication or supercritical conditions.

Supercritical Fluid Extraction (SFE) : SFE utilizes a fluid (most commonly carbon dioxide, CO2) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas ajgreenchem.comnih.govsuperex.com.tr. Supercritical CO2 acts as a tunable solvent, allowing for selective extraction of compounds. This method is considered green and sustainable, offering advantages such as high selectivity, reduced solvent consumption, preservation of heat-sensitive compounds, and residue-free extracts ajgreenchem.comnih.govsuperex.com.tr. Key parameters influencing SFE efficiency include pressure, temperature, co-solvent type and concentration, and flow rate ajgreenchem.commdpi.com.

Ultrasound-Assisted Extraction (UAE) : UAE employs high-frequency sound waves (ultrasound) to generate cavitation in the solvent. The collapse of these cavitation bubbles creates micro-jets and shock waves that disrupt plant cell walls, enhancing solvent penetration and mass transfer researchgate.netmdpi.comnih.gov. This leads to increased extraction efficiency, reduced extraction time, and often improved yields compared to conventional methods researchgate.netmdpi.comnih.gov. UAE is considered an energy-efficient and environmentally friendly technique researchgate.netnih.gov.

Compound List

this compound

Asparasaponin I (Synonym for this compound)

Chromatographic Separation and Purification Strategies

Liquid Chromatography Applications (e.g., HPLC, UHPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and purification of natural products like this compound. These techniques rely on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column phenomenex.commicrobenotes.com.

High-Performance Liquid Chromatography (HPLC) HPLC systems utilize a pump to deliver the mobile phase at high pressure through a column packed with stationary phase particles. The separation is based on the varying affinities of compounds for the stationary and mobile phases. For saponins like this compound, which are moderately polar, reversed-phase HPLC (RP-HPLC) is a common and effective method. RP-HPLC typically employs a non-polar stationary phase, such as C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase, often a gradient mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727) clockss.orgnih.gov. This compound has been mentioned in conjunction with Chromatorex ODS column chromatography, indicating the utility of this stationary phase for its purification clockss.org.

Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. This is achieved through the use of smaller stationary phase particles (typically less than 2 µm) and higher operating pressures (up to 15,000 psi) phenomenex.complantaanalytica.com. These improvements lead to more efficient separations, faster run times, and reduced solvent consumption, making UHPLC ideal for complex samples and high-throughput analyses phenomenex.com. While specific UHPLC methods for this compound are not extensively detailed in the literature, its application in purifying other natural products suggests its potential for achieving high purity and rapid isolation of saponins.

Preparative Applications Both HPLC and UHPLC can be scaled up for preparative applications (prep-HPLC/prep-UHPLC) to isolate larger quantities of purified compounds. These systems often incorporate automated fraction collectors that can precisely collect eluting peaks based on retention time or detector signals, thereby isolating the target compound with high purity thermofisher.com. For instance, semi-preparative HPLC has been employed using acetonitrile-water mixtures to purify compounds from plant extracts bioline.org.br.

Typical Parameters and Findings:

| Technique | Stationary Phase | Mobile Phase Composition | Detection | Typical Application | Notes/Purity Achieved |

| HPLC | C18 (ODS) | Acetonitrile/Water or Methanol/Water gradients | UV | Purification of saponins; isolation of this compound | Often used for final purification steps. Mentioned in relation to this compound purification clockss.org. |

| UHPLC | C18 (sub-2 µm) | Acetonitrile/Water or Methanol/Water gradients | UV | High-resolution, fast purification of complex mixtures | Offers faster run times and higher resolution than HPLC for complex samples phenomenex.complantaanalytica.com. |

| Preparative HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients | UV | Preparative isolation of compounds from plant extracts | Used for isolating compounds from plant extracts, achieving high purity thermofisher.combioline.org.brnih.gov. |

Other Chromatographic Approaches (e.g., Column Chromatography, Flash Chromatography, Sephadex Chromatography)

Beyond HPLC and UHPLC, several other chromatographic techniques are commonly employed in the initial stages of natural product isolation and purification, serving as crucial steps before high-resolution methods.

Column Chromatography Column chromatography, often performed under gravity or moderate pressure, is a foundational technique for separating mixtures. It involves packing a column with a stationary phase, typically silica gel or alumina, and eluting the sample with a solvent system. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase microbenotes.combiotage.comasccollegekolhar.inlibretexts.org. For saponins, silica gel columns eluted with gradients of solvents like hexane (B92381) and ethyl acetate, or hexane and methanol, are frequently used for initial fractionation of crude plant extracts up.ac.za. ODS (C18) stationary phases can also be employed in column chromatography for purification clockss.org. This method is effective for removing bulk impurities and isolating enriched fractions that can then be subjected to more refined purification techniques.

Flash Chromatography Flash chromatography is a rapid and efficient form of column chromatography that utilizes air pressure to force the mobile phase through the column biotage.comlibretexts.orgchromtech.com. This pressurized flow significantly reduces separation time compared to gravity-driven methods. It typically employs silica gel as the stationary phase and is optimized using solvent systems identified by Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.35 for the target compound libretexts.orgunits.it. Flash chromatography is widely used for purifying synthetic compounds and isolating natural products, offering a balance between speed, efficiency, and resolution, often serving as a precursor to HPLC biotage.comchromtech.com.

Sephadex Chromatography Sephadex chromatography, a form of gel filtration or size exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size asccollegekolhar.inyilimart.com. Sephadex resins are cross-linked dextran (B179266) polymers that form porous beads. Larger molecules are excluded from the pores and elute faster, while smaller molecules enter the pores, retarding their elution asccollegekolhar.inyilimart.com. Sephadex chromatography is particularly useful for desalting, buffer exchange, and removing small molecular weight impurities from larger biomolecules or natural products. For instance, Sephadex LH-20, eluted with solvent mixtures like dichloromethane/methanol, has been used for cleaning up fractions containing natural products up.ac.za. While primarily associated with biomolecules, its ability to separate based on size can be complementary in complex purification schemes.

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques in Structural Determination

Spectroscopic methods provide the fundamental data required to elucidate the molecular architecture of Trigonelloside C.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the detailed structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) chemical shifts, identify functional groups, and determine the connectivity between atoms.

1D NMR (¹H and ¹³C): ¹H NMR spectra reveal the number, type, and chemical environment of protons, providing information about their neighboring protons through spin-spin coupling. ¹³C NMR spectra, with their wider chemical shift range, offer insights into the different carbon environments within the molecule, including carbons in carbonyl groups, olefinic carbons, and aliphatic carbons nih.gov. ¹³C NMR data is particularly sensitive to subtle structural changes nih.gov.

2D NMR Techniques: Advanced 2D NMR experiments are crucial for resolving complex structures.

COSY (Correlation Spectroscopy): Correlates coupled protons, establishing direct ¹H-¹H connectivity ipb.pt.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded ¹H and ¹³C nuclei, assigning specific proton signals to their attached carbons nih.govipb.pt.

HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between ¹H and ¹³C nuclei separated by two or three bonds, providing critical information for establishing carbon-carbon and carbon-heteroatom connectivities, particularly useful for linking different structural fragments and identifying the glycosidic linkages in saponins (B1172615) ipb.ptpharm.or.jp.

Research on related furostanol-type steroid saponins isolated from fenugreek seeds has utilized ¹³C NMR and HMBC experiments to confirm structural assignments and glycosidic linkages pharm.or.jp. Similarly, studies involving other natural products have employed ¹H-NMR, ¹³C-NMR, DEPT135, and HMQC spectroscopy for comprehensive characterization researchgate.net.

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of this compound, providing a foundation for structural elucidation.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) MS are used to generate molecular ions or pseudomolecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) pharm.or.jpresearchgate.netnih.gov. These ions reveal the molecular mass of the compound. Fragmentation patterns observed in MS/MS experiments can further aid in identifying substructures and confirming proposed molecular formulas nih.govku.edumdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the precise elemental composition (molecular formula) of this compound, which is a critical step in distinguishing it from isobaric compounds nih.govku.edumdpi.com. Studies have reported molecular weights for this compound around 1049.2 g/mol , with calculated accurate masses of approximately 1048.54542430 Da nih.gov. Specific m/z values observed during UPLC-IT-MSⁿ and UPLC-Q-TOF-MS analyses of fenugreek extracts have confirmed the presence of this compound researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary techniques in the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, IR analysis can indicate the presence of hydroxyl (-OH) and carbonyl (C=O) groups, as well as features characteristic of glycosidic structures pharm.or.jpresearchgate.netnumberanalytics.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect chromophores, such as conjugated double bonds. While saponins like this compound may not possess strong UV-Vis absorption unless they contain specific chromophoric systems, UV-Vis can still provide supporting data, potentially indicating the presence of conjugated diene systems in some cases numberanalytics.com. UV-shift reagents can also be employed in preliminary analyses, particularly for identifying flavonoid co-constituents researchgate.net.

Computational Tools and Databases for Structure Elucidation and Dereplication

Computational tools and chemical databases play a significant role in accelerating structure elucidation and identifying known compounds (dereplication) within complex natural product mixtures.

Chemical Databases: Extensive databases such as PubChem, ChemSpider, KEGG Compound, and ChEBI provide access to chemical structures, properties, synonyms, and identifiers for compounds like this compound. These resources are essential for cross-referencing and verifying findings ontosight.ainih.govebi.ac.uk. This compound is associated with numerous identifiers, including CHEMBL1163175, CHEBI:9718, and PubChem CID 441899 ontosight.ainih.gov.

In Silico Prediction and Dereplication: Cheminformatics approaches and software tools are utilized to predict spectroscopic data (e.g., NMR chemical shifts, MS/MS fragmentation patterns) for candidate structures ku.edumdpi.com. These predicted spectra can then be compared against experimental data to filter potential structures and identify known compounds nih.govku.edumdpi.com. Techniques like molecular networking, often driven by MS/MS data, facilitate the visualization and annotation of complex metabolomes, aiding in the dereplication process nih.govmdpi.com.

Stereochemical Analysis and Absolute Configurational Assignment

Determining the stereochemistry and absolute configuration of this compound is crucial, as different stereoisomers can exhibit distinct biological activities.

Chirality and Stereocenters: this compound, being a complex saponin (B1150181), possesses multiple chiral centers within its triterpene aglycone and sugar moieties. The identification of these stereocenters is the first step in assigning absolute configuration csbsju.educhemistrysteps.comuou.ac.in.

Cahn-Ingold-Prelog (CIP) Rules: The CIP system provides a standardized method for assigning absolute configurations (R or S) to chiral centers based on the priority of substituents attached to them csbsju.educhemistrysteps.com.

Advanced NMR Techniques: Specific NMR experiments, such as Nuclear Overhauser Effect (NOE) or NOESY/ROESY, can provide information about the spatial proximity of protons, which is critical for determining relative stereochemistry and conformational preferences ipb.pt.

Chemical Derivatization and Comparison: In some cases, chemical derivatization followed by analysis (e.g., GC-MS of derivatized sugars) or comparison with known compounds of established stereochemistry can be employed to assign the absolute configuration of specific parts of the molecule pharm.or.jp. For related furostanol saponins, the configuration at the C-25 position has been a subject of detailed study, with acid treatment known to cause epimerization pharm.or.jp.

Biosynthesis and Metabolic Pathways of Trigonelloside C

Investigation of Biosynthetic Origins and Precursor Pathways (e.g., Terpenoid Biosynthesis)

The fundamental building blocks for Trigonelloside C, as for all terpenoids, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to synthesize these universal isoprenoid precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. researchgate.netresearchgate.net These precursors are sequentially condensed to form the C30 hydrocarbon squalene, which undergoes epoxidation to 2,3-oxidosqualene (B107256). This molecule is the final common precursor for the biosynthesis of diverse triterpenoids and steroids, including the aglycone backbone of this compound. researchgate.netmdpi.com

The biosynthesis of the steroidal backbone of saponins (B1172615) like this compound primarily occurs in the cytoplasm and relies on the MVA pathway for the supply of IPP and DMAPP. researchgate.net The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The enzyme HMG-CoA reductase (HMGR) then catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the pathway. mdpi.com Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can be isomerized to DMAPP.

Research on Trigonella foenum-graecum has demonstrated the central role of the MVA pathway. Treatment of fenugreek seedlings with the elicitor methyl jasmonate (MeJA) was found to significantly upregulate the expression of the HMG gene. mdpi.com This upregulation correlated with a substantial increase in the production of diosgenin (B1670711), the aglycone moiety found in many fenugreek saponins, confirming the MVA pathway's direct contribution to the precursor supply for steroidal saponin (B1150181) biosynthesis in this species. mdpi.com

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two Acetyl-CoA molecules to Acetoacetyl-CoA |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Converts Acetoacetyl-CoA to HMG-CoA |

| Hydroxymethylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to Mevalonate (Rate-limiting step) |

| Mevalonate kinase | MVK | Phosphorylates Mevalonate |

| Phosphomevalonate kinase | PMK | Phosphorylates Phosphomevalonate |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates Diphosphomevalonate to IPP |

The MEP pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate or deoxyxylulose phosphate (DXP) pathway, operates within the plastids. researchgate.netresearchgate.net It synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. These precursors are primarily used for the biosynthesis of plastid-localized terpenoids such as carotenoids, chlorophyll (B73375) side chains (phytol), and monoterpenes. While the steroidal backbone of this compound is assembled in the cytosol from MVA-derived precursors, some level of metabolic crosstalk or exchange of isoprenoid intermediates between the cytoplasm and plastids can occur in plants, ensuring a coordinated regulation of terpenoid metabolism across different cellular compartments.

Enzymatic Activities Involved in Saponin Metabolism and Glycosylation

Following the cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase (CAS) and subsequent reactions to form cholesterol, the steroidal backbone undergoes extensive modifications by two major classes of enzymes: Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). mdpi.comfrontiersin.org

CYP450s are responsible for the oxidation and hydroxylation of the sterol skeleton to create the specific aglycone, or sapogenin. nih.gov In the biosynthesis of diosgenin, the aglycone of many saponins in Trigonella foenum-graecum, cholesterol is hydroxylated at the C-16, C-22, and C-26 positions. researchgate.netnih.gov Specific P450s have been identified in fenugreek that are involved in these crucial steps, including members of the CYP90B, CYP72A, and CYP82J families. nih.govmdpi.com For instance, TfCYP90B50 is implicated as a steroid C-16,22-dihydroxylase, while TfCYP72A613 and TfCYP82J17 are proposed to act as C-26 hydroxylases. nih.gov

Once the aglycone is formed, UGTs catalyze the sequential attachment of sugar moieties to the backbone, a process known as glycosylation. frontiersin.org This step is critical for the diversity and biological activity of saponins. In fenugreek, a key enzyme identified is TfS3GT2, a steroid-specific 3-O-glucosyltransferase that transfers a glucose molecule to the C-3 hydroxyl group of diosgenin or its C-25 epimer, yamogenin. frontiersin.orgnih.govfrontiersin.org This is a foundational step in building the complex sugar chains characteristic of saponins like this compound, which features multiple sugar units. The dominant sugar moieties found in fenugreek steroidal saponins are glucose, xylose, and rhamnose. nih.govfrontiersin.org

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated at the transcriptional level, with environmental and developmental cues influencing the expression of key biosynthetic genes. Phytohormones, particularly jasmonates, play a significant role as signaling molecules in this regulation. Application of methyl jasmonate (MeJA) to fenugreek has been shown to act as an elicitor, significantly increasing the accumulation of diosgenin. mdpi.comnih.gov

This increase is a direct result of the coordinated upregulation of genes in the biosynthetic pathway. Transcriptomic analyses have revealed that MeJA treatment induces higher expression levels of early pathway genes such as Squalene Synthase (SQS), Squalene Epoxidase (SEP), and Cycloartenol Synthase (CAS). nih.gov Furthermore, MeJA boosts the transcription of the rate-limiting MVA pathway gene, HMG-CoA Reductase (HMG), and later-stage modification enzymes like sterol-3-β-glucosyl transferase (STRL). mdpi.com

The expression of these biosynthetic genes is controlled by various transcription factor (TF) families, including MYB, AP2/ERF, bHLH, and WRKY, which bind to promoter regions of the target genes to activate or repress their transcription. nih.gov

| Gene | Enzyme | Effect of MeJA Treatment | Reference |

|---|---|---|---|

| HMG | HMG-CoA Reductase | Upregulated (up to 25.4-fold) | mdpi.com |

| STRL | Sterol-3-β-glucosyl transferase | Upregulated (up to 28.4-fold) | mdpi.com |

| SQS | Squalene Synthase | Upregulated | nih.gov |

| SEP | Squalene Epoxidase | Upregulated | nih.gov |

Comparative Biosynthesis of Furostanol and Spirostanol (B12661974) Saponins

Steroidal saponins are broadly classified into two main types based on their aglycone structure: furostanols and spirostanols. nih.govmdpi.comnih.gov this compound belongs to the furostanol class, which is characterized by an open E-ring and a β-D-glucopyranose moiety typically attached at the C-26 hydroxyl group. mdpi.com

In the biosynthetic pathway, furostanol saponins are widely considered to be the direct precursors of spirostanol saponins. researchgate.netnih.gov The conversion from a furostanol to a spirostanol structure is an irreversible enzymatic process. It is catalyzed by a specific β-glucosidase, often referred to as furostanol glycoside 26-O-β-glucosidase (F26G). researchgate.netmdpi.com This enzyme hydrolyzes the glucose unit at the C-26 position of the furostanol saponin. The removal of this sugar triggers a spontaneous intramolecular cyclization (spiroketalization) between the C-22 hydroxyl and the C-26 hydroxyl groups, forming the characteristic closed E and F rings of the spirostanol skeleton. mdpi.comrsc.org Therefore, the accumulation of furostanol saponins like this compound represents a potential endpoint in the pathway, or an intermediate pool that has not undergone the final conversion to a spirostanol derivative.

Biological Activities and Molecular Mechanisms of Action Pre Clinical Focus

In Vitro Pharmacological Investigations

Enzyme Modulation and Inhibition Studies (e.g., α-Glucosidase, α-Amylase Inhibition)

Enzymes such as α-glucosidase and α-amylase play critical roles in carbohydrate digestion and glucose absorption. Inhibiting these enzymes can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. Research has explored the potential of plant-derived compounds, including those related to Trigonelloside C's family, to modulate these enzymes. While direct studies specifically detailing this compound's IC50 values for α-glucosidase and α-amylase inhibition were not found in the initial search, related compounds and plant extracts containing similar phytochemicals have demonstrated significant inhibitory activity. For instance, extracts from Tamarix nilotica showed α-glucosidase inhibitory activity with IC50 values ranging from 5.21 μg/mL to 25 μg/mL, significantly outperforming acarbose (B1664774) in some fractions plos.org. Bavachalcone, a chalcone, exhibited potent α-glucosidase inhibition with an IC50 of 15.35 ± 0.57 μg/mL, superior to acarbose scielo.br. Fenugreek seed extracts, which are known to contain compounds structurally related to glycosides, demonstrated α-amylase inhibition with an IC50 of 653.52 ± 3.24 μg/mL nih.gov. Additionally, ginger extracts showed α-amylase inhibition with IC50 values around 3.14 ± 0.05 mg/mL and α-glucosidase inhibition with IC50 values around 1.68 ± 0.04 mg/mL vup.sk. These findings suggest that compounds with glycosidic structures or similar chemical motifs can effectively inhibit these carbohydrate-metabolizing enzymes, indicating a potential area for this compound research.

Cellular Interactions and Membrane Permeability Studies

Understanding how a compound interacts with cells and crosses biological membranes is crucial for its bioavailability and efficacy. While specific studies detailing this compound's cellular interactions and membrane permeability were not directly identified in the initial searches, the general principles of cellular uptake for plant-derived compounds involve various transport mechanisms. These can include passive diffusion across lipid bilayers, facilitated diffusion via carrier proteins, or active transport systems, depending on the compound's physicochemical properties such as polarity, size, and charge researchgate.net. The efficacy of a compound in cellular assays is often influenced by its ability to reach intracellular targets or to interact with cell surface receptors. Further research would be needed to specifically characterize this compound's behavior in cellular environments and its membrane transport properties.

Antioxidant Activity in Cell-Free Systems and Cell Lines

Antioxidant activity is a key property that can protect cells from damage caused by reactive oxygen species (ROS). This compound, as a glycoside, may possess antioxidant properties attributed to its phenolic or other functional groups. Studies on related compounds and plant extracts have shown significant antioxidant potential. For example, fenugreek seed extracts exhibited radical-scavenging abilities against DPPH with an IC50 of 556.6 ± 9.87 μg/mL and against ABTS with an IC50 of 593.62 ± 9.35 μg/mL nih.gov. Etlingera elatior extracts demonstrated potent antioxidant activity, with stem extracts showing an IC50 of 6.966 μg/mL in DPPH radical scavenging assays f1000research.com. While specific data for this compound is pending, its chemical structure suggests a potential for ROS scavenging and protection against oxidative stress, a common mechanism in many disease pathologies.

In Vitro Anti-inflammatory Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Investigating the anti-inflammatory potential of natural compounds often involves assessing their effects on inflammatory mediators and pathways in cellular models. Studies on compounds with similar structural features to glycosides have indicated anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production or the modulation of pro-inflammatory cytokines. Specific research detailing this compound's anti-inflammatory mechanisms was not found in the initial search. However, the broader class of plant-derived compounds is frequently explored for their ability to suppress inflammatory responses, often through mechanisms involving the modulation of signaling pathways like NF-κB or the reduction of inflammatory enzyme activity.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The potential of natural products to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) is a significant area of research. While direct studies on this compound's antiproliferative and apoptosis-inducing effects were not identified in the initial search, related phytochemicals and plant extracts have shown promising results. For instance, studies on various plant extracts have reported their ability to inhibit cancer cell growth through mechanisms that can include cell cycle arrest or the induction of apoptotic pathways researchgate.net. Further investigation is required to determine if this compound exhibits similar cytotoxic or antiproliferative effects against specific cancer cell lines and to elucidate the underlying molecular mechanisms.

Derivatization and Structure Activity Relationship Sar Studies

Synthetic Approaches for Trigonelloside C Derivatives and Analogues

While specific studies detailing the derivatization of this compound are not extensively documented in publicly available literature, established synthetic methodologies for other steroidal saponins (B1172615) provide a clear roadmap for the potential synthesis of this compound derivatives and analogues. These approaches generally target the aglycone (sapogenin) core or the attached glycosyl (sugar) chains.

The structural complexity of this compound, which features a furostanol aglycone and a branched oligosaccharide chain, offers multiple sites for chemical modification.

Aglycone Modification: The steroidal aglycone is a primary target for derivatization to alter lipophilicity, receptor binding affinity, and metabolic stability. Common strategies that could be applied to the this compound aglycone include:

Modification of the Spiroketal Moiety: The furostanol structure is a key feature. Synthetic efforts could focus on creating analogues with altered ring systems, such as spiro-heterocyclic derivatives containing nitrogen or sulfur, which have been explored for other steroids to introduce novel biological activities. beilstein-journals.org

Introduction of Heteroatoms: Replacing carbon atoms within the steroid nucleus or side chains with heteroatoms like sulfur or nitrogen can significantly impact biological properties. For instance, the synthesis of 26-thia-analogs of diosgenin (B1670711) has been reported to yield compounds with distinct antimicrobial activities. mdpi.com

Functional Group Interconversion: Hydroxyl groups on the steroid backbone can be esterified, etherified, or oxidized to introduce a variety of functional groups, thereby modulating the molecule's polarity and interaction with biological targets.

Glycosyl Moiety Modification: The sugar chains of saponins are crucial for their biological activity, influencing solubility, cell permeability, and target recognition.

Varying the Sugar Units: The nature, number, and sequence of sugar units can be altered. This can involve selective hydrolysis of terminal sugars or enzymatic synthesis to attach different monosaccharides.

Synthesis of C-Glycosides: The O-glycosidic linkages in this compound are susceptible to enzymatic and chemical hydrolysis. Replacing these with more stable C-glycosidic bonds is a common strategy to create analogues with improved metabolic stability and potentially enhanced bioactivity. mdpi.comresearchgate.net

The primary goal of synthesizing analogues is to develop compounds with improved therapeutic profiles, such as increased potency, better selectivity, or enhanced stability. rsc.orgubc.ca The design process is often guided by initial biological screening data and an understanding of the structure-activity relationship.

For a natural product like this compound, analogue design could focus on:

Simplification of the Structure: Complex natural products can be simplified to identify the core pharmacophore responsible for activity and to create molecules that are easier to synthesize. nih.gov

Conformational Locking: Introducing structural constraints can lock the molecule into a specific conformation that is optimal for binding to its biological target, potentially increasing potency.

Prodrug Strategies: Modifications can be designed to create prodrugs that are inactive until they are metabolized to the active form in vivo, which can improve bioavailability or target-specific delivery.

The synthesis of these analogues would involve multi-step chemical pathways, often starting from the natural product itself (semisynthesis) or from a related, more abundant sapogenin like diosgenin. mdpi.com

Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological effects. researchgate.net For steroidal saponins, SAR analysis helps to identify the key structural features required for their pharmacological activities.

While specific SAR studies on this compound are limited, general principles derived from the broader class of steroidal saponins can be extrapolated. The biological activity of these compounds is typically influenced by the interplay between the aglycone and the sugar moieties. researchgate.net

Key structural determinants for the bioactivity of steroidal saponins include:

The Aglycone Core: The rigid steroidal structure is believed to be essential for interacting with cell membranes and hydrophobic pockets of target proteins. researchgate.net

The Sugar Chains: The type, number, and linkage of the sugar units significantly affect activity. The sugar part can enhance the potency of the aglycone by forming hydrogen bonds and improving bioavailability. researchgate.netmdpi.com

Hydroxyl Groups: The presence and position of hydroxyl groups on both the aglycone and sugars are critical for forming hydrogen bonds with target receptors. uomustansiriyah.edu.iq

The Furostanol Structure: In furostanol saponins like this compound, the open F-ring with a glucose moiety at C-26 is a defining feature. The conversion of this furostanol structure to a more stable spirostanol (B12661974) form (by cleavage of the C-26 glucose) can dramatically alter biological activity.

Table 1: General Structure-Activity Relationships in Steroidal Saponins

| Structural Feature | Impact on Biological Activity |

|---|---|

| Steroidal Aglycone | Essential for basic activity; interacts with hydrophobic targets. researchgate.net |

| Sugar Moiety (Glycone) | Modulates solubility, bioavailability, and potency; crucial for target recognition. researchgate.net |

| Number of Sugar Units | Often, a specific number of sugars is optimal for a particular activity. |

| Type of Sugar Linkage | Affects stability and conformation, thereby influencing target binding. |

| Hydroxyl Group at C-3 | A common attachment point for the glycone; its glycosylation is often key to activity. frontiersin.org |

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov Identifying the pharmacophore of this compound is essential for designing novel analogues and for virtual screening to find new compounds with similar activity. mdpi.commdpi.com

Based on its structure, the key pharmacophoric elements of this compound and related steroidal saponins likely include:

A Hydrophobic Core: Provided by the tetracyclic steroid nucleus, responsible for van der Waals and hydrophobic interactions.

Hydrogen Bond Acceptors: Numerous oxygen atoms in the hydroxyl groups, ether linkages, and the spiroketal system.

Hydrogen Bond Donors: The hydroxyl groups on both the aglycone and the sugar residues.

Defined 3D Spatial Arrangement: The specific three-dimensional orientation of these features, dictated by the rigid steroid skeleton and the conformation of the sugar chains, is critical for precise interaction with a biological target.

Computational methods, such as pharmacophore modeling, can be used to generate and validate these models, guiding the search for new bioactive compounds. nih.govresearchgate.net

Strategies for Diversity-Oriented Synthesis in Saponin (B1150181) Research

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in modern drug discovery to generate collections of structurally diverse small molecules. Unlike target-oriented synthesis, which aims to create a single, specific molecule, DOS aims to explore chemical space broadly to discover novel biological functions. This approach is particularly valuable for complex natural products like saponins.

Applying DOS to saponin research could involve:

Scaffold-Based Diversification: Using the steroidal saponin aglycone as a common scaffold, a variety of different building blocks (e.g., different sugar units, amino acids, or heterocyclic rings) can be attached to generate a library of analogues.

Branching Reaction Pathways: A common intermediate can be subjected to a range of different reaction conditions to produce structurally distinct products.

Stereochemical Diversity: Synthesizing various stereoisomers of the aglycone or the sugar components can lead to compounds with different biological activities.

The goal of DOS in this context would be to create a library of this compound-inspired compounds with significant structural variations. High-throughput screening of these libraries could then identify new lead compounds with potentially novel mechanisms of action, accelerating the drug discovery process.

Future Research Directions and Methodological Advancements

Integration of Omics Technologies for Comprehensive Biological Profiling

The integration of omics technologies, including metabolomics, proteomics, and transcriptomics, offers a powerful, multi-faceted approach to dissecting the complex biological roles and mechanisms of action of natural compounds like Trigonelloside C nih.govthermofisher.com. Metabolomics, positioned at the "bottom of the omics cascade," provides direct insights into cellular pathways by identifying and quantifying metabolites, thereby revealing the downstream consequences of biological processes thermofisher.com. Proteomics can elucidate changes in protein expression profiles in response to this compound, while transcriptomics can map alterations in gene expression, collectively painting a comprehensive picture of cellular responses. For instance, integrated proteomic and metabolomic characterization has been instrumental in understanding stress responses in biological systems nih.gov. Specialized services utilizing techniques such as HPLC-MS and HPLC-ESI-MS/MS are available for the qualitative and quantitative analysis of saponins (B1172615), demonstrating the practical application of these advanced analytical methods in this field creative-proteomics.com. Future research could leverage untargeted metabolomics, potentially coupled with GC-MS, to identify novel volatile compounds or metabolic signatures associated with this compound's presence or activity in various biological matrices pan.olsztyn.pl.

Development of Advanced Analytical Techniques for Quantitative and Qualitative Analysis

The precise identification and quantification of this compound in complex natural matrices or biological samples necessitate the development and refinement of advanced analytical techniques. Spectroscopic and chromatographic methods are fundamental for its characterization ontosight.ai. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly vital for both qualitative and quantitative analyses, offering high sensitivity and specificity creative-proteomics.comwisdomlib.org. Method development in analytical chemistry is an iterative process focused on establishing robust and reliable assays, defined by key performance indicators such as linearity, accuracy, precision, selectivity, and appropriate detection limits portonpharmatech.comijrpb.comchemrj.org. The continuous evolution of analytical instrumentation, such as advanced mass spectrometers, further enhances the ability to achieve comprehensive metabolome coverage and confidently annotate compounds, including the structural elucidation of unknowns thermofisher.com. Future efforts could focus on developing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for more sensitive and rapid analysis of this compound, enabling its detection at trace levels and detailed structural characterization.

Computational Modeling and Chemoinformatics in the Discovery and Optimization of this compound-Based Compounds

Chemoinformatics provides a robust framework for leveraging computational methods to analyze chemical data, accelerate drug discovery, and optimize lead compounds neovarsity.orgmdpi.comnih.gov. By employing quantitative structure-activity relationship (QSAR) modeling, researchers can correlate chemical structures with biological activities, using molecular descriptors to represent physicochemical properties neovarsity.orgnih.govsemanticscholar.orgkcl.ac.ukresearchgate.net. This approach allows for the prediction of compound properties, the identification of key pharmacophores, and the design of novel analogs with enhanced efficacy or specific target interactions neovarsity.orgsemanticscholar.org. Molecular docking and virtual screening are essential tools within chemoinformatics for predicting binding affinities and identifying potential therapeutic targets neovarsity.orgsemanticscholar.org. Future research could involve building comprehensive chemoinformatic databases for this compound and its structural analogs, enabling virtual screening for novel biological activities and guiding the rational design of optimized this compound-based therapeutic agents. The quality and comprehensiveness of the underlying chemical and biological data are paramount for the success of these computational endeavors mdpi.com.

Sustainable Production Methods and Biocatalysis for Saponins

As a triterpenoid (B12794562) saponin (B1150181), this compound's production can benefit from advancements in sustainable methodologies and biocatalysis mdpi.comresearchgate.net. Microbial transformation, utilizing specific enzymes or whole-cell biocatalysts, offers a highly selective, mild, and efficient route for modifying saponin structures, potentially yielding derivatives with improved bioactivity or bioavailability mdpi.commdpi.com. This approach aligns with the growing demand for green chemistry and sustainable production processes zhaw.ch. For example, the use of immobilized enzymes like UDP-glycosyltransferases has been successfully applied for the production of rare ginsenosides, showcasing the potential of biocatalysis in saponin synthesis mdpi.com. Furthermore, strategies such as elicitation of plant cell cultures with immobilized microorganisms can enhance the production of target saponins nih.gov. Future research could explore the metabolic engineering of microorganisms or plant cell cultures for the direct biosynthesis of this compound or its precursors, or investigate novel enzymatic pathways for its efficient and sustainable production.

Exploration of Novel Biological Activities and Untapped Therapeutic Targets

While this compound is recognized for its anti-inflammatory, antioxidant, and antidiabetic properties ontosight.aimdpi.commdpi.comresearchgate.net, there remains significant scope for exploring its full spectrum of biological activities and identifying novel therapeutic targets. Saponins, as a class, exhibit a wide array of bioactivities, including antimicrobial, anticancer, hepatoprotective, and immunomodulatory effects, suggesting that this compound may possess as yet undiscovered therapeutic potentials creative-proteomics.commdpi.comresearchgate.net. The identification of specific molecular targets and pathways modulated by this compound is crucial for understanding its mechanisms of action and for developing targeted therapeutic strategies nih.govnih.gov. Structure-activity relationship (SAR) studies are indispensable in this regard, providing critical insights into how structural modifications influence biological activity and guiding the design of more potent and selective analogs semanticscholar.orgkcl.ac.ukresearchgate.netigi-global.comnih.gov. Future research should focus on systematic screening of this compound against a broader range of biological assays and disease models, coupled with advanced omics and computational approaches, to uncover novel therapeutic applications and elucidate its precise molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.